
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, a thiazole ring, and a ketone group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of these functional groups. The 1,2,4-oxadiazole ring and the thiazole ring are heterocyclic compounds that can participate in various interactions and conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the 1,2,4-oxadiazole and thiazole rings could contribute to its polarity and solubility .Applications De Recherche Scientifique
Anticancer Potential
The synthesis and reaction of structurally related compounds have been explored for their potential anticancer activity. For instance, derivatives of oxadiazole have been prepared and evaluated for their anticancer properties. Such studies contribute to the understanding of how modifications in molecular structures could lead to potential therapeutic applications (Gouhar & Raafat, 2015).
Supramolecular Architectures
Research into oxadiazole derivatives has also shed light on the role of non-covalent interactions in the supramolecular assembly of these compounds. Insights into how lone pair-π interaction and halogen bonding influence the crystal packing of these molecules have implications for designing materials with specific physical properties (Sharma et al., 2019).
Biological Activities
The synthesis of N-phenylpyrazolyl aryl methanones derivatives, which share functional groups with the compound of interest, has shown that some derivatives exhibit favorable herbicidal and insecticidal activities. This indicates potential applications in agricultural chemistry (Wang et al., 2015).
Mécanisme D'action
Target of Action
Oxadiazoles and thiazoles are known to interact with a variety of biological targets. For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .
Mode of Action
The mode of action of oxadiazoles and thiazoles can vary greatly depending on their specific structure and the biological target they interact with. For example, some oxadiazole derivatives inhibit the activity of enzymes, thereby disrupting certain biochemical processes .
Biochemical Pathways
Oxadiazoles and thiazoles can affect a variety of biochemical pathways. For instance, some oxadiazole derivatives have been found to inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
Pharmacokinetics
The ADME properties of oxadiazoles and thiazoles can vary greatly depending on their specific structure. Some oxadiazole derivatives have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of oxadiazoles and thiazoles can vary greatly depending on their specific structure and the biological target they interact with. For instance, some oxadiazole derivatives have been found to have anti-inflammatory, anti-HIV, antibacterial, and anticancer properties .
Action Environment
The action, efficacy, and stability of oxadiazoles and thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Orientations Futures
Propriétés
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-19-15(9-24-11)17(22)21-7-13(12-5-3-2-4-6-12)14(8-21)16-18-10-23-20-16/h2-6,9-10,13-14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEBGHKCRJKQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2592133.png)
![2-[(difluoromethyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592135.png)
![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)
![{Methyl[(4-methylphenyl)methyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2592139.png)
![4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2592141.png)
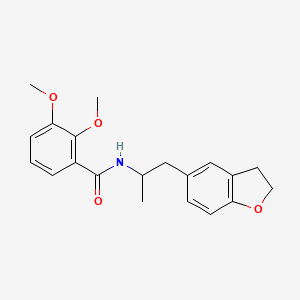
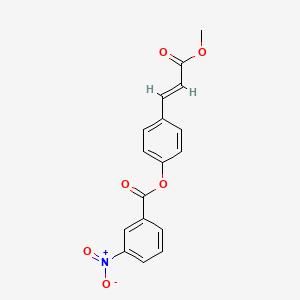
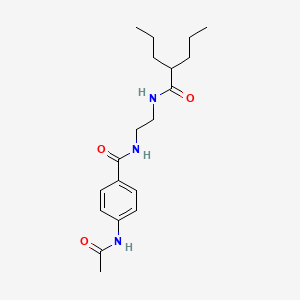
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)
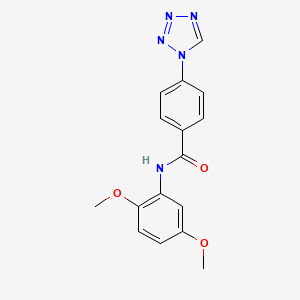
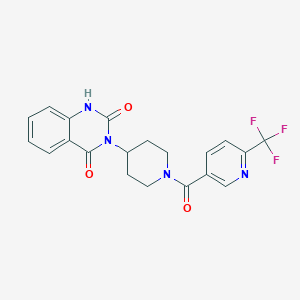
![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2592148.png)
![N-(3,4-difluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2592151.png)
![Tert-butyl (2S)-2-[4-(but-2-ynoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2592153.png)